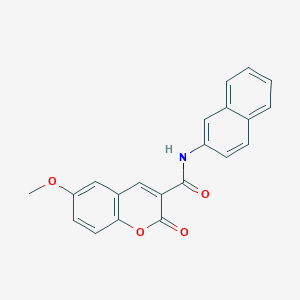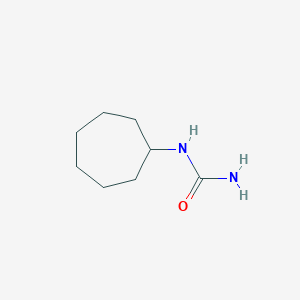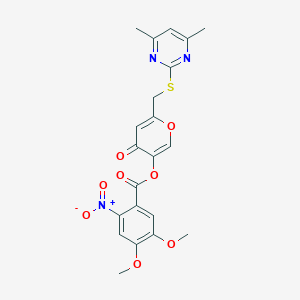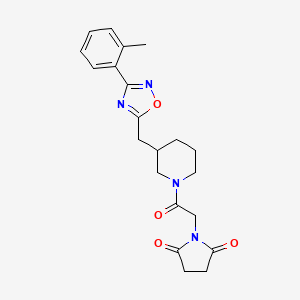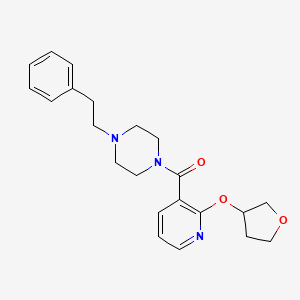
(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, the synthesis of 2,3-dialkylquinolines from anilines and propionaldehydes involves environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Applications De Recherche Scientifique
Facile Synthesis and Applications in Biological Imaging and Antimicrobial Activity
A study highlights a one-pot synthetic method for creating a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating the simplicity and efficiency of synthesizing similar compounds. This method leverages common organocatalysts and inexpensive materials, yielding products in good to excellent outcomes. Notably, some compounds exhibited promising applications as fluorescence probes in biological imaging due to their emissions in the redshift region. Additionally, several compounds showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Banoji et al., 2022).
Synthesis and Evaluation of Heterocyclic Compounds Incorporating Sulfamoyl Moiety
Another research aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety for antimicrobial use. This involved creating a range of derivatives through versatile and accessible methods, leading to compounds with promising antibacterial and antifungal properties. The synthesis pathway included the creation of chromene derivatives, illustrating the compound's versatility and potential in developing antimicrobial agents (Darwish et al., 2014).
Antiviral Evaluation and SAR Studies
A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed, synthesized, and evaluated for their antiviral activity against a variety of significant RNA and DNA viruses. The study found that most derivatives displayed no cytotoxicity and effectively interfered with virus replication, highlighting potential antiviral applications. This research underscores the importance of structural modifications in enhancing biological activity and selectivity, relevant to the broader class of compounds including "(Z)-2-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" (Desideri et al., 2019).
Corrosion Inhibition for Mild Steel
The compound NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic environments. This study illustrates the compound's potential in industrial applications, particularly in protecting metal surfaces against corrosion, which can be extrapolated to similar compounds for various protective applications (Daoud et al., 2014).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQURFFSZDGDYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


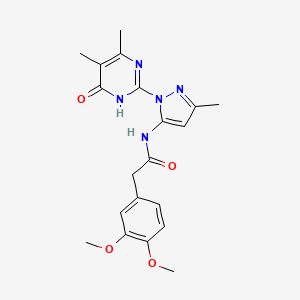
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
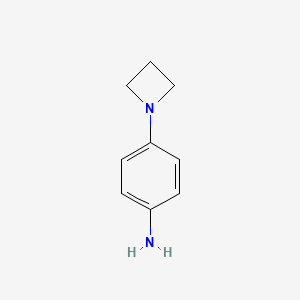


![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)
